Oct-7-ynal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

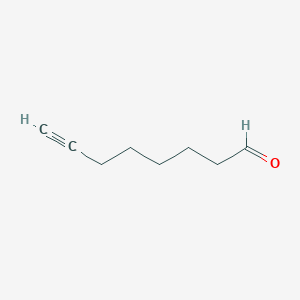

Oct-7-ynal, also known as 7-Octynal, is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 .

Synthesis Analysis

The synthesis of Oct-7-ynal involves several stages. One method involves the use of oxalyl dichloride and dimethyl sulfoxide in dichloromethane at -78℃ for 2 hours under an inert atmosphere . Another method involves the use of sulfur trioxide pyridine complex, dimethyl sulfoxide, and triethylamine in dichloromethane .Chemical Reactions Analysis

One study discusses the mechanism of nickel-catalyzed ynal reductive cyclizations through kinetic analysis . The cyclizations are first-order in [Ni] and [ynal] and zeroth-order in [silane]. These results, in combination with the lack of rapid silane consumption upon reaction initiation, are inconsistent with mechanisms involving reaction initiation by oxidative addition of Ni(0) to the silane .Aplicaciones Científicas De Investigación

Optical Coherence Tomography (OCT) in Brain Imaging

Optical coherence tomography (OCT) serves as a vital research tool in brain imaging and developmental biology. It provides three-dimensional reconstructions of brain tissues and embryonic structures with micrometer resolution. Functional OCT can monitor hemodynamic and metabolic changes in the brain, both in vitro and in vivo, in animal models. Its non-invasiveness allows longitudinal imaging of developing specimens without surgical damage or the need for exogenous contrast agents (Jing Men et al., 2016).

OCT in Dermatology

OCT has gained popularity in skin research and daily dermatology practice. It's a noninvasive imaging method using infrared light, useful in measuring epidermal thickness, evaluating skin appendages, wound healing, and diagnosing skin tumors like basal cell carcinoma, actinic keratoses, and malignant melanoma (T. Gambichler et al., 2015).

OCT Elastography in Tissue Biomechanics

OCT elastography investigates the microscopic deformation of biological tissue under stress. This technology, which measures internal displacements as small as a few micrometers, has potential applications in medical diagnostics and research (J. Schmitt, 1998).

OCT in Biomedical Research

OCT is increasingly used in biomedical research, not just for structural investigations but also for functional examinations. It offers insights into physiological and pathological processes and has applications in areas like optical biopsy in visceral cavities (J. Walther et al., 2011).

Integrated Photonics for OCT

Integrated photonics has the potential to enable mass production of OCT devices, reducing size and cost. This development could expand its use in established fields and enable new applications (G. Yurtsever et al., 2014).

OCT for Large Field-of-View Imaging

A robotic-arm-assisted OCT system with 7 degrees of freedom allows for flexible large field-of-view 3D imaging. This system is beneficial for a wide range of biomedical, industrial, and scientific applications (Yong Huang et al., 2021).

OCT for Microstructure Characterization

OCT is evaluated for the microstructure characterization of plasma-sprayed ceramic coatings, demonstrating its potential in industrial applications (J. Veilleux et al., 2006).

Propiedades

IUPAC Name |

oct-7-ynal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h1,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKOGKYPMWNSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

821-75-0 |

Source

|

| Record name | oct-7-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)

![2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2360750.png)

![7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360751.png)

![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)

![2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide](/img/structure/B2360758.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)

![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)